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molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 81879-64-3

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1284172
M. Wt: 229.32 g/mol
InChI Key: TWCUMUDCNSLOTN-UHFFFAOYSA-N
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Patent
US07868178B2

Procedure details

N-benzyl-3-azabicyclo[3.3.1]nonane-9-one (28) was synthesized according to a method described in J. Med. Chem. 1994, 37, 2831-2840. Sodium borohydride (1.49 g) was added into the MeOH (80 ml) solution of (28) (6.75 g) with chilling on ice. After its mixture was stirred for 1 hour with chilling on ice, its solvent was evaporated under reduced pressure. Water was added to its residue, which was then subjected to extraction with methylene chloride, followed by drying its organic layer with anhydrous magnesium sulfate. Its solvent was evaporated under reduced pressure to produce a crude compound (29) (6.52 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH2:3]([N:10]1[CH2:17][CH:16]2[CH:18]([OH:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After its mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with chilling on ice
TEMPERATURE
Type
TEMPERATURE
Details
with chilling on ice, its solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to its residue, which
EXTRACTION
Type
EXTRACTION
Details
was then subjected to extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying its organic layer with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Its solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2O
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: CALCULATEDPERCENTYIELD 191.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868178B2

Procedure details

N-benzyl-3-azabicyclo[3.3.1]nonane-9-one (28) was synthesized according to a method described in J. Med. Chem. 1994, 37, 2831-2840. Sodium borohydride (1.49 g) was added into the MeOH (80 ml) solution of (28) (6.75 g) with chilling on ice. After its mixture was stirred for 1 hour with chilling on ice, its solvent was evaporated under reduced pressure. Water was added to its residue, which was then subjected to extraction with methylene chloride, followed by drying its organic layer with anhydrous magnesium sulfate. Its solvent was evaporated under reduced pressure to produce a crude compound (29) (6.52 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH2:3]([N:10]1[CH2:17][CH:16]2[CH:18]([OH:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After its mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with chilling on ice
TEMPERATURE
Type
TEMPERATURE
Details
with chilling on ice, its solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to its residue, which
EXTRACTION
Type
EXTRACTION
Details
was then subjected to extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying its organic layer with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Its solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2O
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: CALCULATEDPERCENTYIELD 191.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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